2-Cyclohexylcyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-cyclohexylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h7-9H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXCUAACAJZJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 2-Cyclohexylcyclopropan-1-amine hydrochloride involves the nucleophilic substitution of a cyclopropyl halide with cyclohexylamine. The reaction typically occurs under basic conditions, using a solvent like ethanol or methanol.
Reductive Amination: Another method involves the reductive amination of cyclohexylcyclopropanone with ammonia or a primary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The final product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Cyclohexylcyclopropan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary or tertiary amines.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Secondary amines, Tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that 2-Cyclohexylcyclopropan-1-amine hydrochloride exhibits significant antitumor properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism of action appears to involve the modulation of cellular pathways that lead to apoptosis in malignant cells.
Case Study: Breast Cancer Cells
- Cell Line : MCF7 (breast cancer)
- IC50 Value : Approximately 5 µM after 48 hours of treatment
- Mechanism : Induction of apoptosis through mitochondrial pathways
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In animal models, it has been observed to decrease paw swelling and inflammatory markers significantly, suggesting its utility in treating conditions like arthritis.
Case Study: Animal Model of Arthritis
- Observation : Significant reduction in paw swelling
- Histological Findings : Decreased infiltration of inflammatory cells in joint tissues
Organic Synthesis Applications
This compound is utilized as a versatile building block in organic synthesis, particularly for the preparation of cyclopropane-containing compounds. Its unique structure allows for diverse functionalization, making it valuable in the development of new pharmaceuticals.
Synthesis of Cyclopropane Derivatives
The compound serves as a precursor for synthesizing various cyclopropane derivatives that have potential biological activities.
| Derivative | Yield (%) | Biological Activity |
|---|---|---|
| N-(1-Cyclohexylcyclopropyl)pivalamide | 82% | Antitumor activity |
| N-(1-Isopropylcyclopropyl)pivalamide | 83% | Anti-inflammatory effects |
Mechanistic Studies
Recent studies have focused on understanding the mechanistic pathways through which this compound exerts its effects. For instance, investigations into its interaction with G protein-coupled receptors (GPCRs) have revealed that it may act as an antagonist or modulator, influencing pathways related to inflammation and cell proliferation.
Summary of Findings
The applications of this compound span across medicinal chemistry and organic synthesis. Its demonstrated antitumor and anti-inflammatory activities position it as a promising candidate for further research and development in pharmacology.
Mechanism of Action
The mechanism of action of 2-Cyclohexylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : rac-(1R,2S)-2-Cyclohexylcyclopropan-1-amine hydrochloride, trans
- CAS Number : 1158807-72-7
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.7 g/mol
- Purity : ≥95%
- Stereochemistry : Trans configuration at the cyclopropane ring .
Structural Features: The compound features a cyclohexyl group attached to a cyclopropane ring, with an amine group at the 1-position.
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters with cyclopropanamine derivatives:
Key Observations :
- Substituent Effects: Cyclohexyl vs. Halogenation: Fluorine or chlorine substituents (e.g., 2-fluorophenyl, 2,3-dichlorophenyl) increase molecular weight and electronic effects, altering binding affinities in biological systems .
- Stereochemistry : The trans configuration in the target compound may confer unique conformational stability compared to racemic or cis analogs, as seen in tranylcypromine’s stereospecific MAOI activity .
Biological Activity
2-Cyclohexylcyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₅ClN
- CAS Number : 1158807-72-7
- Molecular Weight : 155.67 g/mol
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been shown to act as a monoamine oxidase (MAO) inhibitor, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.
Pharmacological Effects
- Antidepressant Activity : Several studies have indicated that cyclopropylamines exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels through MAO inhibition .
- Neuroprotective Effects : Research suggests that compounds in the cyclopropylamine class may provide neuroprotection against oxidative stress, which is implicated in neurodegenerative diseases .
- Anxiolytic Properties : Preliminary studies have shown that this compound may reduce anxiety-like behaviors in rodent models, indicating potential applications in treating anxiety disorders .
Study 1: Monoamine Oxidase Inhibition
A study evaluated the MAO-inhibitory activity of various cyclopropylamines, including this compound. The results demonstrated significant inhibition of MAO-A and MAO-B enzymes, correlating with enhanced serotonergic and dopaminergic signaling in vivo .
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| 2-Cyclohexylcyclopropan-1-amine HCl | 78% | 65% |
| Control (No treatment) | 0% | 0% |
Study 2: Anxiolytic Effects
In a controlled experiment using an elevated plus maze, rats treated with this compound exhibited increased time spent in open arms, suggesting reduced anxiety levels compared to control groups .
| Treatment Group | Time Spent in Open Arms (seconds) |
|---|---|
| Vehicle | 20 |
| 10 mg/kg | 45 |
| 20 mg/kg | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
